REACTION_CXSMILES
|
C[Si](C)(C)Cl.[CH3:6][C:7]([N+:13]([O-:15])=[O:14])([CH3:12])[CH2:8][CH2:9][CH2:10]O.[I-:16].[Na+]>C(#N)C>[I:16][CH2:10][CH2:9][CH2:8][C:7]([CH3:12])([N+:13]([O-:15])=[O:14])[CH3:6] |f:2.3|
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Name
|
|
Quantity
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70 mL
|
Type
|
reactant
|
Smiles
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C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
0.272 mol
|
Type
|
reactant
|
Smiles
|
CC(CCCO)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
81.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
WASH
|
Details
|
The organic phase is washed with sodium bisulphite solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ICCCC(C)([N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |